molecular formula C22H36N2O4 B5059639 VE607

VE607

Cat. No.: B5059639
M. Wt: 392.5 g/mol
InChI Key: PQZRNQWHTLRBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

VE607 is synthesized through a series of chemical reactions involving the formation of its three stereoisomers: (S,S)-VE607, (R,R)-VE607, and (R,S)-VE607 . The specific synthetic routes and reaction conditions for each stereoisomer involve stereoselective synthesis techniques, which ensure the correct spatial arrangement of atoms within the molecule.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the stereoisomers .

Chemical Reactions Analysis

Types of Reactions

VE607 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

VE607 has a wide range of scientific research applications, including:

Biological Activity

VE607 is a small molecule that has garnered attention for its inhibitory effects on the SARS-CoV-2 virus, particularly by stabilizing the spike protein in a conformation that prevents viral entry into host cells. This article delves into the biological activity of this compound, summarizing its mechanisms of action, efficacy in various studies, and potential implications for therapeutic development.

This compound operates primarily by binding to the receptor binding domain (RBD) of the SARS-CoV-2 spike protein. This binding stabilizes the spike protein in its "up" conformation, which is crucial for interaction with the ACE2 receptor on host cells.

Key Findings:

  • Inhibition of Viral Entry : this compound demonstrated potent inhibition against SARS-CoV-1 and SARS-CoV-2 variants, with IC50 values reported in the low micromolar range (1.47 µM for SARS-CoV-1 and 3.06 µM for SARS-CoV-2) .
  • Stabilization of Spike Protein : The compound stabilizes the spike protein, preventing conformational changes necessary for viral fusion and entry into cells .
  • Unique Binding Characteristics : Unlike some neutralizing antibodies that induce shedding of the S1 subunit, this compound decreases shedding, suggesting a different mechanism of action that may involve allosteric inhibition .

In Vitro Studies

This compound has been tested using pseudoviral particles expressing SARS-CoV-1 and SARS-CoV-2 glycoproteins. The results showed significant inhibition of viral infection in ACE2-expressing 293T cells.

In Vivo Studies

In animal models, specifically K18-hACE2 mice, prophylactic treatment with this compound reduced viral replication in the lungs by approximately 37-fold but did not prevent mortality associated with SARS-CoV-2 infection . This indicates that while this compound is effective at reducing viral load, higher concentrations may be necessary for complete virologic control.

Table 1: Summary of this compound's Biological Activity

Study TypeVirus TypeIC50 (µM)Effect on Viral ReplicationObservations
In VitroSARS-CoV-11.47Significant inhibitionStabilizes spike protein
In VitroSARS-CoV-23.06Significant inhibitionCompetes with ACE2 binding
In VivoK18-hACE2 miceN/A37-fold reductionDid not prevent mortality

Case Study 1: Efficacy Against Variants

Research has shown that this compound maintains its inhibitory activity against various variants of concern (VOCs) such as D614G, Alpha, Beta, Gamma, Delta, and Omicron strains. This broad-spectrum efficacy is crucial for potential therapeutic applications as new variants emerge .

Case Study 2: Structural Insights

In silico docking studies have identified critical residues involved in this compound's binding to the RBD-ACE2 interface. Mutational analyses have confirmed these findings, highlighting Y505 as a key residue for this compound's activity .

Conclusion and Future Directions

This compound represents a promising candidate for further development as an antiviral agent against COVID-19. Its unique mechanism of action, combined with its ability to stabilize the spike protein and inhibit viral entry, positions it as a valuable lead compound. Future research should focus on optimizing its pharmacokinetics and exploring combination therapies to enhance its efficacy in clinical settings.

Recommendations for Further Research:

  • Structure-Activity Relationship (SAR) Studies : To refine this compound's efficacy and reduce necessary dosages.
  • Clinical Trials : To evaluate safety and effectiveness in human populations.
  • Exploration of Combination Therapies : To assess synergistic effects with other antiviral agents.

Properties

IUPAC Name

1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenoxy]-3-piperidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O4/c25-19(15-23-11-3-1-4-12-23)17-27-21-7-9-22(10-8-21)28-18-20(26)16-24-13-5-2-6-14-24/h7-10,19-20,25-26H,1-6,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZRNQWHTLRBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCCCC3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does VE607, chemically known as 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol], interact with its target and what are the downstream effects?

A1: this compound inhibits the interaction between the SARS-CoV-2 Spike (S) protein and the human ACE2 receptor [, ]. Specifically, it binds to the receptor binding domain (RBD) of the S protein, stabilizing it in the “up” conformation []. This “up” conformation is necessary for ACE2 binding; therefore, by stabilizing this conformation, this compound prevents the virus from attaching to and entering host cells []. This mechanism ultimately inhibits viral entry and potentially limits infection [].

Q2: Has this compound shown efficacy against different SARS-CoV-2 variants?

A3: Yes, this compound has demonstrated inhibitory activity against a range of SARS-CoV-2 variants []. Studies have shown its effectiveness against the original Wuhan/D614G strain, as well as variants of concern including Alpha, Beta, Gamma, Delta, and Omicron []. This suggests that this compound's mechanism of action, stabilizing the RBD “up” conformation, remains effective even with mutations in the S protein.

Q3: What are the potential applications of computational chemistry and modeling in understanding and improving this compound?

A4: Computational studies, such as molecular docking and molecular dynamics simulations, can be employed to gain a deeper understanding of this compound's binding interactions with the S protein [, ]. These techniques can identify key residues involved in binding and predict the impact of structural modifications on binding affinity. This information can guide the design of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties. Additionally, computational methods can be utilized to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, aiding in the development of safer and more effective antiviral agents.

Q4: What are the limitations of the current research on this compound, and what are the future directions for research?

A4: While the research shows promise for this compound as a potential antiviral agent, it is still in its early stages. Further research is needed to:

  • Investigate in vivo efficacy: While in vitro studies have shown promising results, the efficacy of this compound needs to be evaluated in animal models and eventually in clinical trials [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.